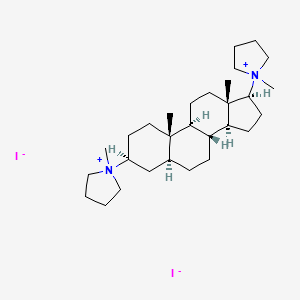
Calcium DTPA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium DTPA, also known as pentetate calcium trisodium, is a synthetic polyamino carboxylic acid. It is primarily used as a chelating agent to bind and remove heavy metals and radioactive isotopes from the body. This compound has been utilized for over 40 years in medical and industrial applications to enhance the excretion of transuranium elements such as plutonium, americium, and curium .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium DTPA is synthesized through the reaction of diethylenetriaminepentaacetic acid (DTPA) with calcium chloride. The process involves dissolving DTPA in water, followed by the addition of calcium chloride under controlled pH conditions to form the calcium salt of DTPA. The reaction is typically carried out at room temperature with continuous stirring to ensure complete dissolution and reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The solution is then filtered to remove any impurities, and the final product is obtained through crystallization or precipitation. The purity of the product is ensured through rigorous quality control measures, including spectroscopic and chromatographic analyses .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium DTPA primarily undergoes chelation reactions, where it forms stable complexes with metal ions. This compound does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure .
Common Reagents and Conditions: The chelation reactions of this compound involve various metal ions such as iron, zinc, and calcium. These reactions are usually carried out in aqueous solutions at neutral or slightly acidic pH. The presence of calcium ions enhances the stability of the chelate complexes formed .
Major Products Formed: The major products of the chelation reactions are the metal-DTPA complexes, which are highly stable and soluble in water. These complexes are then excreted from the body through the kidneys, facilitating the removal of toxic metals and radioactive isotopes .
Applications De Recherche Scientifique
Mécanisme D'action
Calcium DTPA is often compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA).
Ethylenediaminetetraacetic Acid (EDTA): EDTA is a widely used chelating agent with four carboxylic acid groups and two amine groups.
Diethylenetriaminepentaacetic Acid (DTPA): DTPA is structurally similar to EDTA but has an additional carboxylic acid group, making it more effective in chelating metal ions.
Uniqueness: this compound is unique in its ability to form highly stable complexes with transuranium elements, making it an essential compound for treating internal contamination with radioactive materials. Its high stability and solubility in water also make it suitable for various industrial and medical applications .
Comparaison Avec Des Composés Similaires
- Ethylenediaminetetraacetic Acid (EDTA)
- Diethylenetriaminepentaacetic Acid (DTPA)
- Zinc DTPA (Pentetate zinc trisodium)
Propriétés
Numéro CAS |
2531-75-1 |
|---|---|
Formule moléculaire |
C14H23CaN3O10 |
Poids moléculaire |
433.42 g/mol |
Nom IUPAC |
calcium;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.Ca/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27); |
Clé InChI |
QXJLCAVNJMCFTH-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] |
SMILES canonique |
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Ca] |
| 2531-75-1 | |
Synonymes |
Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide](/img/structure/B1194120.png)

![6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194122.png)

![(9-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate](/img/structure/B1194125.png)
![17-(3-hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194126.png)







